Research should focus on developing personalized antiplatelet therapy regimens using cangrelor tetrasodium. [] This involves identifying genetic or clinical factors that influence individual responses to cangrelor tetrasodium, enabling tailored dosing strategies and minimizing adverse events. []
Exploring the potential of cangrelor tetrasodium in other areas involving platelet activation, such as cancer metastasis and inflammatory diseases, is crucial. [] Understanding its role in these diverse conditions could lead to novel therapeutic approaches. []
Further research should aim to refine cangrelor tetrasodium dosing regimens for specific clinical and research applications. [, ] This includes investigating different bolus and infusion strategies to achieve optimal platelet inhibition while minimizing bleeding risks in diverse patient populations. [, ]
Large-scale, head-to-head comparisons of cangrelor tetrasodium with other antiplatelet agents, such as glycoprotein IIb/IIIa inhibitors, are necessary. [, ] This research will provide valuable insights into the comparative effectiveness and safety of different antiplatelet strategies, guiding clinical decision-making and improving patient outcomes. [, ]
Cangrelor tetrasodium is derived from cangrelor, which is synthesized from 2-thiobarbituric acid and peracetyl-D-ribofuranose. It belongs to the class of non-thienopyridine antiplatelet drugs and is recognized for its rapid onset of action and short half-life. The drug is administered intravenously and is marketed under the trade name Kengreal among others .
The synthesis of cangrelor tetrasodium involves several complex steps:
The final product, cangrelor tetrasodium, is obtained through further purification processes that include lyophilization and chromatography to ensure high purity levels (≥99.5%) before formulation into injectable form .
Cangrelor tetrasodium has a complex molecular structure characterized by multiple functional groups:
The structural integrity of cangrelor tetrasodium allows it to effectively bind to the P2Y12 receptor, inhibiting platelet activation. Its structural formula includes phosphonate groups that are crucial for its interaction with biological targets .
Cangrelor tetrasodium participates in several significant chemical reactions:
The mechanism of action for cangrelor tetrasodium involves:
Cangrelor tetrasodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an injectable drug intended for clinical use .
Cangrelor tetrasodium has several important applications in clinical medicine:
Cangrelor tetrasodium is systematically named as the tetrasodium salt of the P2Y₁₂ receptor antagonist. Its IUPAC designation is: tetrasodium {dichloro[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-{[2-(methylsulfanyl)ethyl]amino}-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)phosphinato]methyl}phosphonate [1] [4]. The molecular formula is C₁₇H₂₁Cl₂F₃N₅Na₄O₁₂P₃S₂, with an average molecular weight of 864.27 g/mol and a monoisotopic mass of 862.8760915 g/mol [1]. It is cataloged under CAS Registry Number 163706-36-3 and UNII identifier 2144G00Y7W [1] [4]. As an organic sodium salt, it belongs to the class of nucleoside triphosphate analogs, specifically modified adenosine triphosphate derivatives, wherein the tetrasodium counterions neutralize the four anionic charges of the parent cangrelor molecule [4] [7].
The molecular architecture of cangrelor tetrasodium comprises three key domains:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the tetrasodium salt adopts a conformation where the sodium ions coordinate with phosphate oxygens, significantly influencing solvation behavior. The solvation energy in water is substantially higher (–1316 kJ/mol) compared to non-ionic antiplatelet agents, attributable to its ionic character and large dipole moment [2]. X-ray crystallography data (though limited in public databases) indicates that the sodium ions stabilize the triphosphate-mimetic chain through ionic interactions, resulting in a compact yet flexible conformation that facilitates target binding [1] [7]. The ribose ring adopts a C3'-endo puckering state, while the trifluoropropylthio side chain exhibits gauche conformation relative to the purine ring [2].
Table 1: Key Conformational Parameters of Cangrelor Tetrasodium
Parameter | Value/State | Method |
---|---|---|
Ribose puckering | C3'-endo | DFT/B3LYP/6-311++G(d,p) |
Solvation energy (water) | –1316 kJ/mol | DFT/PCM model |
Rotatable bonds | 16 | DrugBank computational |
Ionic character | Tetranionic (salt) | X-ray crystallography |
Cangrelor tetrasodium exhibits high aqueous solubility (>100 mg/mL at 25°C), attributed to its ionic nature and extensive hydration shell formation around sodium ions [3] [7]. Experimental data reports:
Its polar surface area (PSA) of 267.23 Ų, calculated computationally, classifies it as a highly polar molecule with minimal membrane permeability [1] [2]. This property aligns with its intravenous administration requirement. The compound shows pH-dependent stability, degrading under strongly acidic or alkaline conditions via hydrolysis of phosphoanhydride linkages. Solid-state stability requires storage at –20°C in sealed, moisture-proof containers due to its hygroscopic nature [3] [7]. The crystalline form appears white to off-white, with powder X-ray diffraction confirming a hydrated polymorphic structure [7].
Table 2: Physicochemical Profile
Property | Value | Measurement Method |
---|---|---|
Water solubility | 100–115.7 mg/mL (115–133 mM) | Equilibrium dissolution |
logP (partition coeff.) | –0.12 to 2.69 (calculated) | B3LYP/6-311++G(d,p) |
Polar surface area | 267.23 Ų | Computational DFT |
Hygroscopicity | High | Gravimetric analysis |
Storage stability | –20°C, anhydrous | ICH stability testing |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR in D₂O reveals characteristic signals:
³¹P NMR displays three distinct peaks between δ –10 to –22 ppm, corresponding to the phosphonate (P–C), pyrophosphate (P–O–P), and terminal phosphate groups, confirming the tripartite phosphorus architecture [7]. The ¹³C NMR spectrum includes a signature signal for CF₃ at δ 126.5 ppm (q, J = 280 Hz) [3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (ESI-MS) in negative mode shows:
High-Performance Liquid Chromatography (HPLC)
Purity analysis utilizes reverse-phase HPLC (C18 column):
Table 3: Spectroscopic and Analytical Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 8.32 (H-8), 6.12 (H-1'), 3.45/2.85 (SCH₂CH₂CF₃), 2.65/2.10 (SCH₂CH₃) |
³¹P NMR | 3 peaks at δ –10.5 (P–C), –12.2 (P–O–P), –22.3 (PO₃²⁻) |
FT-IR | 1280 cm⁻¹ (P=O), 1120–1170 cm⁻¹ (C–F), 3400 cm⁻¹ (H₂O) |
HR-ESI-MS | [M]⁴⁻ m/z 215.56; fragments 502.0, 348.0 |
HPLC | >95% purity, RT 6.8 min (C18, CH₃CN/NH₄OAc) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7